A Spectroscopic Guide to Cyclopropyl 2-methoxyphenyl ketone: Elucidating Molecular Structure
A Spectroscopic Guide to Cyclopropyl 2-methoxyphenyl ketone: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for Cyclopropyl 2-methoxyphenyl ketone, a compound of interest in synthetic chemistry and drug development. Understanding the unique spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and field experience.
The molecular structure of Cyclopropyl 2-methoxyphenyl ketone incorporates a cyclopropyl ring, a carbonyl group, and a methoxy-substituted aromatic ring. This specific arrangement of functional groups results in a distinct and predictable spectroscopic fingerprint. The molecular formula is C₁₁H₁₂O₂ and the molecular weight is approximately 176.21 g/mol [1].
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.
Caption: Molecular structure of Cyclopropyl 2-methoxyphenyl ketone with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Cyclopropyl 2-methoxyphenyl ketone, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Cyclopropyl 2-methoxyphenyl ketone is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the cyclopropyl protons. The ortho-position of the methoxy group relative to the ketone introduces some electronic and steric effects that influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H7, H8, H9, H10) | 6.9 - 7.8 | Multiplet (m) | 4H |
| Methoxy (H11) | ~3.9 | Singlet (s) | 3H |
| Cyclopropyl (H2) | 2.5 - 3.0 | Multiplet (m) | 1H |
| Cyclopropyl (H3, H4) | 0.8 - 1.5 | Multiplet (m) | 4H |
Interpretation:
-
Aromatic Protons (H7, H8, H9, H10): These protons will appear in the typical downfield region for aromatic compounds. The electron-donating methoxy group and the electron-withdrawing ketone group will cause a spread in their chemical shifts.
-
Methoxy Protons (H11): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.9 ppm.
-
Cyclopropyl Protons (H2, H3, H4): The protons on the cyclopropane ring exhibit characteristic upfield shifts due to the ring's anisotropic effect. The methine proton (H2) attached to the carbonyl group will be the most downfield of the cyclopropyl protons. The four methylene protons (H3, H4) will appear further upfield as complex multiplets due to geminal and vicinal coupling.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Cyclopropyl 2-methoxyphenyl ketone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be chemically non-equivalent and should produce separate signals.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C1) | 198 - 205 |
| Aromatic (C5-C10) | 110 - 160 |
| Methoxy (C11) | ~55 |
| Cyclopropyl (C2) | 15 - 25 |
| Cyclopropyl (C3, C4) | 5 - 15 |
Interpretation:
-
Carbonyl Carbon (C1): The ketone carbonyl carbon will appear significantly downfield, typically in the range of 198-205 ppm[2].
-
Aromatic Carbons (C5-C10): The six aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the electron-donating methoxy group (C6) will be shielded and appear more upfield, while the carbon attached to the electron-withdrawing ketone group (C5) will be deshielded and appear more downfield.
-
Methoxy Carbon (C11): The carbon of the methoxy group will show a characteristic signal around 55 ppm.
-
Cyclopropyl Carbons (C2, C3, C4): The carbons of the cyclopropane ring are highly shielded and will appear in the upfield region of the spectrum. The methine carbon (C2) will be more downfield than the methylene carbons (C3, C4)[3].
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C=O (Ketone) | 1680 - 1700 | Strong, sharp absorption |
| C-O (Methoxy) | 1250 - 1270 | Strong absorption |
| C=C (Aromatic) | 1450 - 1600 | Medium to weak absorptions |
| C-H (Aromatic) | 3000 - 3100 | Medium to weak absorptions |
| C-H (Aliphatic) | 2850 - 3000 | Medium absorptions |
Interpretation:
The IR spectrum of Cyclopropyl 2-methoxyphenyl ketone is expected to be dominated by a strong, sharp peak in the 1680-1700 cm⁻¹ region, which is characteristic of the C=O stretching vibration of an aryl ketone[1][4]. The conjugation of the ketone with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. Another key feature will be a strong absorption around 1250-1270 cm⁻¹, corresponding to the C-O stretching of the methoxy group[1]. The presence of the aromatic ring will be confirmed by C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 135 | [M - C₃H₅]⁺ (Loss of cyclopropyl group) |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z of 176, corresponding to the molecular weight of the compound. A prominent fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the cyclopropyl ring, leading to the formation of a stable 2-methoxybenzoyl cation at m/z 135. This fragment is likely to be the base peak. Further fragmentation of the 2-methoxybenzoyl cation can lead to ions at m/z 107 and 77. The presence of a peak at m/z 41 would correspond to the cyclopropyl cation.
Fragmentation Pathway
Caption: Proposed primary fragmentation pathway for Cyclopropyl 2-methoxyphenyl ketone in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 35-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
References
-
SpectraBase. (n.d.). cyclopropyl p-methoxyphenyl ketone. Retrieved February 2, 2026, from [Link]
- Ismael, A. A., et al. (2023).
-
PubChem. (n.d.). Cyclopropyl phenyl ketone. Retrieved February 2, 2026, from [Link]
- Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.
- University of Otago. (n.d.).
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 2, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.).
-
YouTube. (2022, March 4). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). Retrieved February 2, 2026, from [Link]
- Journal of the American Chemical Society. (n.d.). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. RSC Publishing.
-
NIST. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. Retrieved February 2, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved February 2, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2024, October 22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved February 2, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2017, February 6). (PDF) Cyclopropyl m-nitrophenyl ketone. Retrieved February 2, 2026, from [Link]
Sources
- 1. Cyclopropyl 2-methoxyphenyl ketone (400614-05-3) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
